Journal Name:Organic Chemistry Frontiers
Journal ISSN:2052-4129
IF:5.4
Journal Website:http://pubs.rsc.org/en/journals/journalissues/qo
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:488
Publishing Cycle:
OA or Not:Not
Recent advances in trifluoroethylation reaction
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01366A
Trifluoroethyl group serving as the bioisostere of ethyl or ethoxy group widely exists in the fields of pharmaceuticals and agrochemicals. Developing novel strategies for introducing trifluoroethyl group into various skeletons has become a hot topic in organic synthetic chemistry. In this review, the trifluoroethylation reactions on various compounds such as alkynes, alkenes, functionalized arenes, amines, and so on were summarized. This review is categorized into four parts based on the bond formation: C(sp)–CH2CF3, C(sp2)–CH2CF3, C(sp3)–CH2CF3, and X (X = N, O, S, and Se)–CH2CF3. Some representative examples along with reaction mechanisms were also discussed.
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FeCl3-catalyzed AB2 three-component [3 + 3] annulation: an efficient access to functionalized indolo[3,2-b]carbazoles†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01529G
An efficient FeCl3-catalyzed AB2 three-component reaction of indole-2-carbaldehydes and 5-aminopyrazoles was established for the direct synthesis of highly valuable indolo[3,2-b]carbazoles. This high atom- and step-economical [3 + 3] annulation process generates three new C–C bonds in a single synthetic operation. The use of the inexpensive FeCl3 catalyst, no pre-functionalization of the starting materials, wide substrate scope and gram-scale synthesis are the salient features of this approach. The proposed mechanistic pathway involves two consecutive nucleophilic addition reactions followed by intramolecular Friedel–Crafts cyclization and dehydrative aromatization steps.
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Palladium-catalyzed enantioselective decarboxylative allylic alkylation of α-benzyl cyanoacetates: access to chiral acyclic quaternary carbon stereocenters†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01605F
A palladium-catalyzed enantioselective decarboxylative allylic alkylation of α-benzyl cyanoacetates with methylene cyclic carbamates has been successfully developed. An array of enantioenriched products bearing nitrile-containing acyclic quaternary carbon stereocenters were obtained in high yields with good enantioselectivities (up to 99% yield and 93% ee). This method provides a new tactic for the construction of chiral nitrile-containing acyclic quaternary carbon stereocenters.
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Asymmetric synthesis of metallacarboranes using a traceless chiral auxiliary†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01528A
An asymmetric synthesis of chiral metallacarboranes using a traceless chiral N-tertbutylsulfinamide auxiliary is reported. Investigations of the stereoselectivity and mechanism of the unprecedented formation of the metallacarboranes with a planar chiral nido-C2B92− ligand and an exo-polyhedral metal-substituted carbon stereocenter reveal a stereospecific SN2-type reaction with a transition-metal nucleophile and an N-based leaving group. The findings may open a way for the preparation of chiral metallacarboranes and related compounds.
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I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01299A
A novel [3 + 1 + 1 + 1] cyclization reaction for the synthesis of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile and 5-aminopyrazoles has been established. This I2-meditated process allows direct cleavage of the C–C bond of malononitrile to generate a C1 synthon and the construction of three C–C bonds and one C–N bond in a one-pot system. This method is facile and compatible with a wide range of substrates. Significantly, some products exhibit good aggregation-induced emission (AIE) characteristics without any further modification.
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Replication of synthetic recognition-encoded oligomers by ligation of trimer building blocks†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01717F
The development of methods for replication of synthetic information oligomers will underpin the use of directed evolution to search new chemical space. Template-directed replication of triazole oligomers has been achieved using a covalent primer in conjunction with non-covalent binding of complementary building blocks. A phenol primer equipped with an alkyne was first attached to a benzoic recognition unit on a mixed sequence template via selective covalent ester base-pair formation. The remaining phenol recognition units on the template were then used for non-covalent binding of phosphine oxide oligomers equipped with an azide. The efficiency of the templated CuAAC reaction between the primer and phosphine oxide building blocks was investigated as a function of the number of H-bonds formed with the template. Increasing the strength of the non-covalent interaction between the template and the azide lead to a significant acceleration of the templated reaction. For shorter phosphine oxide oligomers intermolecular reactions compete with the templated process, but quantitative templated primer elongation was achieved with a phosphine oxide 3-mer building block that was able to form three H-bonds with the template. NMR spectroscopy and molecular models suggest that the template can fold, but addition of the phosphine oxide 3-mer leads to a complex with three H-bonds between phosphine oxide and phenol groups, aligning the azide and alkyne groups in a favourable geometry for the CuAAC reaction. In the product duplex, 1H and 31P NMR data confirm the presence of the three H-bonded base-pairs, demonstrating that the covalent and non-covalent base-pairs are geometrically compatible. A complete replication cycle was carried out starting from the oligotriazole template by covalent attachment of the primer, followed by template-directed elongation, and hydrolysis of the the ester base-pair in the resulting duplex to regenerate the template and liberate the copy strand. We have previously demonstrated sequence-selective oligomer replication using covalent base-pairing, but the trimer building block approach described here is suitable for replication of sequence information using non-covalent binding of the monomer building blocks to a template.
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Asymmetric dearomative reductive arylallylation of indoles with trifluoromethyl alkenes by nickel catalysis†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01460F
Catalytic dearomatization reactions of C2-substituted indoles represent an efficient and powerful way to access polycyclic indolines. Despite significant advances in this field, the corresponding asymmetric reductive dearomative difunctionalization of indoles at the C2 and C3 positions with two electrophilic partners remains a huge challenge due to the difficulty of breaking the aromaticity and constructing the quaternary carbon stereocenters. Herein, we report an unprecedented nickel catalysis strategy for diastereo- and enantioselective dearomative reductive arylallylation of indoles with trifluoromethyl alkenes. The protocol allows the rapid synthesis of gem-difluorinated chiral polycyclic indolines bearing vicinal quaternary and tertiary carbon stereocenters with a wide substrate scope, good functional group tolerance, and excellent diastereo- and enantioselectivities.
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A non-diazo approach to functionalized (2-furyl)-2-pyrrolidines through a cascade reaction of enynal-derived zinc carbenoids with β-arylaminoketones†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01354E
This study introduces a cascade approach for synthesizing functionalized (2-furyl)-2-pyrrolidines, showcasing both convergence and remarkable stereoselectivity. This domino process proceeds through an N–H insertion into an enynal-derived metal–carbenoid, followed by an intramolecular aldol reaction to provide pyrrolidines with high diastereoselectivity (98 : 2). This chemistry utilizes Earth-abundant zinc chloride as a catalyst with loading as low as 1 mol%. This method operates under mild conditions and demonstrates high chemoselectivity by accommodating substrates bearing functionalities such as free alcohols, alkenes, and alkynes.
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Mild diazenylation of Csp2–H and Csp3–H bonds via arylazo sulfones†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01425H
We report an unprecedented transition-metal-free method to access diverse non-symmetric azo derivatives via cross-couplings of arylazo sulfones with Csp2–H and Csp3–H bonds. Instead of serving as aryl radical precursors, arylazo sulfones demonstrate the unexplored potential of being stable electrophilic diazo sources that easily undergo arylation and alkylation under basic conditions, and enhance the atom utilization efficiency. Compared with the low-stability diazonium salts, the relatively stable arylazo sulfones also offer the advantage of being suitable for large-scale storage. This strategy exhibits merits such as simple operation, mild conditions, transition-metal-free process, broad substrate scopes, and good air compatibility. Mechanistic studies on the functionalization of arylazo sulfones reveal that a substitution mechanism is favored over diaziridine rearrangement. The Ms-substituted N atom, which is relatively weakly electrophilic, uncommonly accepts the nucleophilic attack. The results presented herein shed light on the unconventional utilization of arylazo sulfones, opening up novel avenues for the functionalization of organic frameworks.
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Rh(iii)-catalyzed redox-neutral C–H [4 + 1] annulation of sulfoximines with α,α-difluoromethylene alkynes: diastereoselective synthesis of E-monofluoroalkenyl benzoisothiazole 1-oxides†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01263H
Novel cyclic fluorinated sulfoximines featuring an E-monofluoroalkenyl benzoisothiazole 1-oxide moiety as single diastereomers can be facilely accessed by Rh(III)-catalyzed redox-neutral [4 + 1] annulation of sulfoximines with α,α-difluoromethylene alkynes. The reaction proceeds with sequential selective cleavage of both C–H and C–F bonds, thus exhibiting high step and atom economy. Through a combined experimental and computational mechanistic study, the origins of annulative chemoselectivity, unconventional E-selectivity, and excellent diastereoselectivity have been revealed accordingly.
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Blue-light induced iron-catalyzed chemoselective α-alkylation and α-olefination of arylacetonitriles with alcohols†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01220D
Alcohols and nitrile derivatives are highly important skeletons, widely applied in both organic and bioorganic chemistry. Borrowing hydrogen (BH) and dehydrogenative coupling (DC) strategies are powerful and environmentally friendly strategies for accessing α-alkyl nitriles and α,β-substituted acrylonitriles, owing to their atom economy and readily available starting materials. Herein, we have reported the first example of a mild and general protocol for the synthesis of α-alkyl nitriles and α,β-substituted acrylonitriles under photoirradiation. The reaction featured broad substrate scope with good functional group tolerance under simple conditions (43 examples, 50–88% yields). Remarkably, the mildness and practicality of this protocol were further demonstrated by the successful synthesis of anipamil via a two-cascade borrowing hydrogen procedure.
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Oxidation of a triple carbo[5]helicene with hypervalent iodine†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01439H
The reactivities of both diastereomers of hexabenzotriphenylene (HBTP), a triple carbo[5]helicene of the formula C42H24, were examined in the presence of phenyliodine diacetate (PIDA) as an oxidizing agent. The D3-symmetric diastereomer afforded two different ring rearranged ketone-containing products embedding a spirofluorene moiety. In contrast, under similar conditions, the C2-symmetric diastereomer afforded predominantly a cyclodehydrogenation product. Altogether, this shows that stereochemistry is a critical factor in the reactivity of non-planar polycyclic aromatic hydrocarbons.
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Effect of internal oxygen substituents on the properties of bowl-shaped aromatic hydrocarbons†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01661G
Internally substituted π-systems have remained somewhat underexplored in contrast to their peripherally functionalized counterparts. In this study, we compare a bowl-shaped aromatic hydrocarbon with internal methoxy groups to related derivatives with hydrogen, methyl, and anisyl groups, evaluating their electron-accepting properties, electronic absorption spectra, and fullerene-binding behavior. The methoxy-substituted derivative exhibits enhanced electron-accepting properties and positively shifted electrostatic potential mapping on its concave surface due to the inductive effect of the oxygen atoms. The σ* orbitals of the internal C–O bonds participate in π-conjugation to change the absorption properties of the bowl-shaped π-skeleton. As hydrocarbons internally substituted with oxygen are key fragments of graphene oxide, these results can be expected to aid the understanding of the structure–property relationships in graphene oxide. Furthermore, internal substitution with oxygen atoms decreases the efficiency of fullerene-binding, thus affording fundamental insights into the design of advanced fullerene-receptors.
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Organo-catalyzed C2,3–H aminochalcogenation of indoles with secondary (aliphatic) amines†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01457F
Catalysis by small organic molecules capable of binding and activating substrates through attractive, non-covalent interactions has emerged as a highly significant approach in the fields of organic and organometallic chemistry. Notably, the utilization of organo-chalconium catalysts has gained substantial attention, owing to their remarkable catalytic properties, within the realms of synthetic chemistry and small molecule catalysis. In this study, we present a direct C2,3–H difunctionalization of indoles with unactivated amines (secondary aliphatic amines, more than 66 examples, up to 95% isolated yield), facilitated by the organo-chalconium catalyst generated through the reaction of iodine and chalconium reagents. This exceptional strategy not only provides a formidable tool for the assembly of intricate molecular architectures, but also affords the ability to perform late-stage functionalization of natural products and pharmaceutical compounds. Moreover, this advancement imparts unparalleled potential for optimizing the bioactivity and pharmacokinetic properties of existing drugs.
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Visible light-mediated hydrogen atom transfer and proton transfer for the conversion of (2-vinylaryl)methanol derivatives to aryl aldehydes or aryl ketones†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01266B
In this paper, we report a photochemical strategy for the visible light-mediated efficient conversion of (2-vinylaryl)methanol derivatives to the corresponding aryl aldehydes or aryl ketones in moderate to excellent yields with broad substrate scope under mild conditions. This photochemical process takes place from the generation of the triplet state of olefins and involves 1,5-hydrogen atom transfer, enol tautomerization, and a subsequent proton transfer process. The plausible reaction mechanism has been verified by deuterium labeling and control experiments, kinetic and Stern–Volmer analyses, and DFT calculations.
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Photo-hydroacylation: 1-tetralones from ortho-allylbenzaldehydes†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01510F
A light-induced intramolecular hydroacylation of ortho-allylbenzaldehydes is presented, yielding the selective formation of a six-membered ring in 1-tetralones. The photo-hydroacylation proceeds at 365 nm, ambient temperature, and additive-free conditions. The proposed mechanistic pathway involves a light-induced 1,5-hydrogen atom transfer (1,5-HAT) and a radical recombination process leading to the formation of the 1-tetralone product. Deuteration and radical-clock experiments support the mechanism. This efficient photo-hydroacylation provides a valuable method for the synthesis of various tetralone scaffolds through light activation.
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Generation and application of carbodiimide anions: efficient construction of 2-aminopyrimidines via a cascade [4 + 2] annulation/aromatization sequence†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01604H
The cascade [4 + 2] annulation/aromatization reactions between carbodiimide anions and α,β-unsaturated imines are developed. This is the first report on regulating N-Ts cyanamides to participate in reactions absolutely via carbodiimide anions rather than previously reported cyanamide anions, affording a convenient method for synthesizing 2-aminopyrimidines. More importantly, this work expands the application of carbodiimides, broadening the coupling substrate scope to electrophilic partners and providing new strategies to construct six-membered N-heteroaromatic scaffolds. A stepwise mechanism, supported by DFT calculations, is invoked to explain the reaction selectivity.
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Ruthenium(ii)-catalyzed C–H activation/lactonization of aromatic acids with diazonaphthoquinones: regioselective synthesis of polycyclic coumarin frameworks†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01450A
A straightforward synthesis of biologically relevant dibenzo[c,h]chromen-6-one and dibenzo[c,f]chromen-5-one frameworks has been accomplished by leveraging a one-pot annulative coupling of aromatic acids with diazonaphthoquinones under ruthenium catalysis. The protocol harnessed the assistance of weak coordination and displayed high reaction yields with broad functional group tolerance, scalability, and scaffold diversity. This annulation was also fruitful in the presence of diverse pharmacophore scaffolds including commercial drugs. The reaction involved a reversible C–H metalation step and a ruthenium(IV)-containing intermediate.
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A novel synthesis of dihydrofuranyl alcohols through cascade reactions of 1,3-diketones with α,β-unsaturated epoxides†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01309J
A novel synthesis of highly functionalized dihydrofuranyl alcohols has been developed through a tandem process including Michael addition of α,β-unsaturated epoxides with 1,3-diketones, an aldol reaction, a retro-aldol reaction, enolization, and epoxide ring-opening. These reactions proceeded smoothly in the presence of a PTC, affording a variety of dihydrofuranyl alcohols in good yields of up to 97.1%.
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Chromium-catalyzed allylic defluorinative acylation of trifluoromethyl-substituted alkenes with acyl oxime esters†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01331F
Herein we report a chromium-catalyzed reductive allylic defluorinative acylation of trifluoromethyl substituted alkenes with acyl oxime esters as the acylating agents, allowing for efficient synthesis of various ketones bearing a gem-difluoroalkene unit. The preliminary mechanistic investigations reveal that low-valent chromium species promote both the reduction of acyl oxime esters and the rate-limiting β-fluoro elimination while the additive potassium phosphate suppresses the undesired hydroacylation side reaction.
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5581
SCI Journal Division of the Chinese Academy of Sciences
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